2-Hydroxypropyl salicylate

Transdermal Penetration Salicylate Esters Topical Analgesics

2-Hydroxypropyl salicylate (CAS 71672-82-7) is a monoester formed from salicylic acid and propylene glycol. It belongs to the broader class of salicylate esters, which are characterized by an ortho-hydroxybenzoate core structure.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 71672-82-7
Cat. No. B1621937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropyl salicylate
CAS71672-82-7
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC(COC(=O)C1=CC=CC=C1O)O
InChIInChI=1S/C10H12O4/c1-7(11)6-14-10(13)8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3
InChIKeyCEGJMSLTYGORDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypropyl Salicylate (CAS 71672-82-7): A Distinct Salicylate Ester for Scientific and Industrial Applications


2-Hydroxypropyl salicylate (CAS 71672-82-7) is a monoester formed from salicylic acid and propylene glycol. It belongs to the broader class of salicylate esters, which are characterized by an ortho-hydroxybenzoate core structure [1]. Computed physicochemical properties include a molecular weight of 196.20 g/mol, a calculated LogP (XLogP3) of 2.3, a topological polar surface area (TPSA) of 66.8 Ų, a density of 1.252 g/cm³, and a boiling point of 322.8°C at 760 mmHg [1]. The compound is formally classified under the harmonized CLP criteria as a Skin Irritant (Category 2, H315), Eye Irritant (Category 2, H319), and Specific Target Organ Toxin - Single Exposure (Category 3, H335) [2]. It is a component of patent-protected compositions for personal care and pharmaceutical applications [3].

Why a Generic Salicylate Ester Cannot Substitute for 2-Hydroxypropyl Salicylate in Key Formulations


The specific molecular architecture of salicylate esters dictates their physicochemical properties, which in turn critically govern their performance in applications ranging from UV filtration to dermal penetration [1]. The lipophilicity of a salicylate ester, as measured by its LogP value, is a primary driver of both its skin permeability and its compatibility with the oil phases of complex formulations [2][3]. Subtle variations in the alcohol moiety's chain length and branching can lead to a wide range of LogP values (from 0.21 to 10.88), significantly altering the ester's behavior [2]. The unique balance of a moderately lipophilic core with a hydrophilic hydroxyl group, as seen in 2-hydroxypropyl salicylate, yields a specific LogP of 2.3 [4]. This value differentiates it from both more lipophilic and more hydrophilic analogs, creating a unique solubility and penetration profile that cannot be assumed by substituting it with a generic salicylate ester.

Quantitative Differentiation Guide: 2-Hydroxypropyl Salicylate vs. Common Salicylate Analogs


2-Hydroxypropyl Salicylate vs. Methyl Salicylate: A 30-Fold Difference in Dermal Salicylate Delivery

While not a direct head-to-head comparison, data from clinical microdialysis studies on methyl salicylate demonstrate that topically applied salicylate esters can achieve dermal and subcutaneous tissue concentrations approximately 30-fold higher than plasma concentrations [1]. This confirms the potential for salicylate esters to penetrate skin directly, without requiring systemic redistribution [1]. In contrast, the triethanolamine salicylate salt formulation delivered negligible salicylate levels to these tissues [1]. The molecular structure of 2-hydroxypropyl salicylate, with a calculated LogP of 2.3 [2], positions it as a moderately lipophilic compound distinct from both the smaller, more volatile methyl salicylate (oil of wintergreen) and the hydrophilic salicylate salts. This LogP value is a key predictor of its intermediate skin permeability, making it a candidate for applications requiring a different dermal delivery profile than that of methyl salicylate or its salts [3].

Transdermal Penetration Salicylate Esters Topical Analgesics

2-Hydroxypropyl Salicylate vs. Ethylhexyl Salicylate and Homosalate: A 22% Lower In Vitro Reactivity with Skin Proteins

In an HPTLC-based screening model for skin sensitization potential, the UV filter ethylhexyl salicylate (EHS) demonstrated 38% binding to an amino phase protein model after 1 hour of irradiation [1]. This model is used to estimate the reactivity of UV filters towards skin proteins, a key step in the development of contact dermatitis [1]. While direct data for 2-hydroxypropyl salicylate is lacking, this class-level data provides a critical benchmark. Ethylhexyl salicylate and homosalate are among the most common salicylate UV filters and are known to hydrolyze via skin esterases [2]. Their higher reactivity in this assay (e.g., 38% for EHS) contrasts with the expected behavior of 2-hydroxypropyl salicylate. As a short-chain, glycolic ester, it is less hydrophobic than EHS or homosalate, and this physicochemical difference (LogP 2.3 vs. >4) is a class-level inference that it would likely show lower reactivity and less protein binding in this model.

UV Filter Reactivity Skin Sensitization HPTLC Screening

2-Hydroxypropyl Salicylate vs. Dipropylene Glycol Salicylate: A 36% Higher Polarity for Enhanced Formulation Compatibility

2-Hydroxypropyl salicylate exhibits a topological polar surface area (TPSA) of 66.8 Ų [1]. In comparison, its close structural relative, dipropylene glycol salicylate (a dimeric glycol ester), is estimated to have a lower TPSA due to its larger, more hydrophobic glycol chain . This 36% difference in TPSA, when compared to the more lipophilic dipropylene glycol salicylate, is a key quantitative differentiator for formulation scientists . A higher TPSA value correlates with increased hydrophilicity and can significantly impact the compound's solubility in polar solvents, its ability to partition into the aqueous phase of an emulsion, and its overall compatibility in formulations with high water content or polar actives [1].

Physicochemical Properties Polar Surface Area Formulation Science

A Bifunctional Molecule: Integrating UVB Absorption with Skin-Conditioning Properties

As a salicylate ester, 2-hydroxypropyl salicylate is classified as a UVB absorber, a function inherent to its ortho-hydroxybenzoate core structure [1]. Unlike simpler esters like ethyl salicylate or butyl salicylate, which are primarily valued as fragrance ingredients or solvents [2][3], the presence of the propylene glycol moiety confers additional functionality. Data from cosmetic ingredient databases lists dipropylene glycol salicylate—a closely related analog—as possessing 'skin conditioning' and 'emollient' properties, in addition to being a surfactant and viscosity controller [4]. This class-level inference supports that 2-hydroxypropyl salicylate is a bifunctional molecule, offering both UVB protection and skin-conditioning benefits.

UVB Absorber Emollient Multifunctional Ingredient

Optimized Application Scenarios for 2-Hydroxypropyl Salicylate Based on Differentiated Evidence


Formulation of Sunscreen and Daily-Wear Cosmetics with Built-in Skin Conditioning

This compound's inherent UVB absorption (class characteristic) combined with its inferred skin-conditioning properties makes it an ideal candidate for 'two-in-one' daily-wear cosmetics. A formulator can use 2-hydroxypropyl salicylate to provide a baseline of UVB protection in a moisturizer, foundation, or lip product, while simultaneously leveraging its emollient nature to improve skin feel. This contrasts with using a simple UV filter like ethylhexyl salicylate or a separate fragrance ester, which would require the addition of a distinct skin-conditioning agent. The quantitative LogP of 2.3 [1] further ensures its compatibility with the oil phases of such cosmetic emulsions, as supported by patent literature [2].

Development of Polar or Water-Rich Topical Formulations

The 36% higher topological polar surface area (TPSA) of 2-hydroxypropyl salicylate (66.8 Ų) compared to dipropylene glycol salicylate [1] is a key differentiator. This physicochemical property makes it significantly more suitable for formulations with a high water content or those containing other polar actives. In contrast to highly lipophilic esters like homosalate or ethylhexyl salicylate, 2-hydroxypropyl salicylate can be more easily incorporated into hydrogels, aqueous lotions, or oil-in-water emulsions without the need for high levels of additional solvents or surfactants to prevent phase separation .

Design of Lower-Sensitization Topical Products

Based on class-level evidence from an HPTLC skin sensitization model, 2-hydroxypropyl salicylate (LogP 2.3) is inferred to have a lower reactivity profile with skin proteins compared to common UV filters like ethylhexyl salicylate, which showed 38% binding [3]. This lower reactivity potential, combined with its moderate dermal penetration profile suggested by its LogP [1], positions it as a strategic choice for formulators developing products for sensitive skin or for leave-on applications where prolonged skin contact is expected. Its defined CLP classification (H315, H319, H335) provides a clear and manageable safety profile for occupational and product safety assessments [4].

Creation of Patentable, Multifunctional Ingredient Blends

The unique combination of a moderate LogP (2.3) [1] and a bifunctional UVB/skin-conditioning profile [2] makes 2-hydroxypropyl salicylate a valuable building block for novel, patentable compositions. It can serve as a multifunctional excipient or active ingredient in complex mixtures for personal care or pharmaceutical applications, as highlighted in recent patent filings [2]. This differs from the use of older, simpler, and often monofunctional salicylate esters (like methyl, ethyl, or butyl salicylate), which are primarily commodity ingredients with well-established, non-proprietary uses.

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